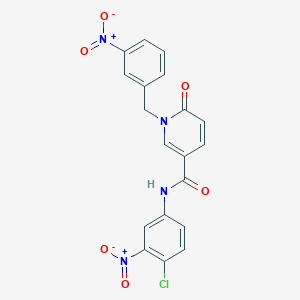
N-(4-chloro-3-nitrophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chloro-3-nitrophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H13ClN4O6 and its molecular weight is 428.79. The purity is usually 95%.
BenchChem offers high-quality N-(4-chloro-3-nitrophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chloro-3-nitrophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antidepressant and Nootropic Activities
Compounds related to N-(4-chloro-3-nitrophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide have been explored for their potential antidepressant and nootropic activities. For instance, studies on Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone demonstrated that these compounds exhibit antidepressant and nootropic activities in dose-dependent manners, suggesting the 2-azetidinone skeleton as a promising central nervous system (CNS) active agent (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Antitubercular Activity
Research into 1,4-dihydropyridine-3,5-dicarboxamide derivatives, which includes compounds similar to N-(4-chloro-3-nitrophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide, has indicated significant anti-tubercular activity. Newly designed derivatives of 1,4-dihydropyridine were synthesized and found to inhibit the growth of mycobacterium tuberculosis effectively, with some aromatic carboxamide containing compounds showing greater potency than cyclohexyl derivatives (Iman, Davood, Dehqani, Lotfinia, Sardari, Azerang, & Amini, 2015).
Cerebral Vasodilation
Certain dihydropyridine derivatives, closely related to the compound , have been identified as cerebral vasodilators. These compounds have demonstrated efficacy in dilating coronary vessels and reducing blood pressure, indicating their potential use in treating cardiovascular conditions (Higuchi, Sasaki, & Sado, 1975).
properties
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O6/c20-16-6-5-14(9-17(16)24(29)30)21-19(26)13-4-7-18(25)22(11-13)10-12-2-1-3-15(8-12)23(27)28/h1-9,11H,10H2,(H,21,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGLOSQEVCKACP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=C(C=CC2=O)C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-3-nitrophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzyl N-(2-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)carbamate](/img/structure/B2410980.png)
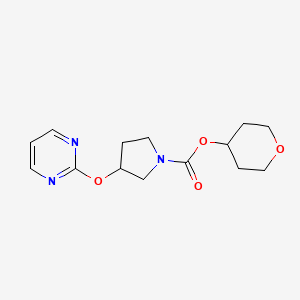

![2-benzamido-N-ethyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2410983.png)
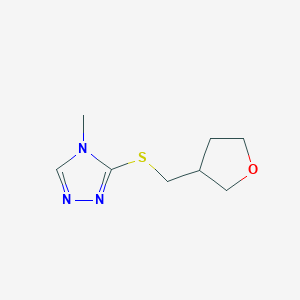
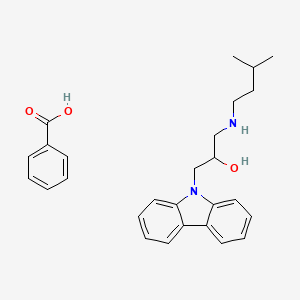
![2-methoxy-4-[1-(2-methyl-1H-indol-3-yl)-2-nitroethyl]phenol](/img/structure/B2410989.png)
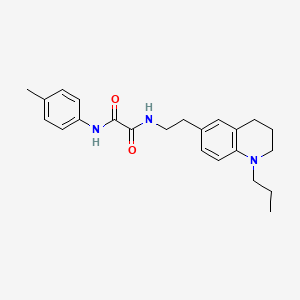
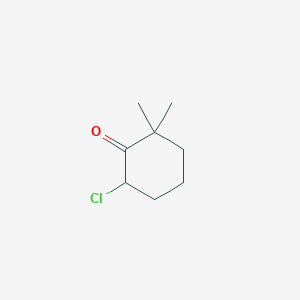
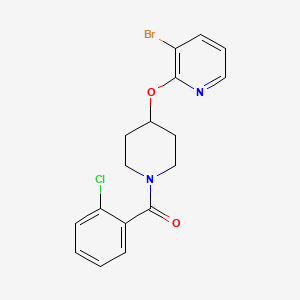

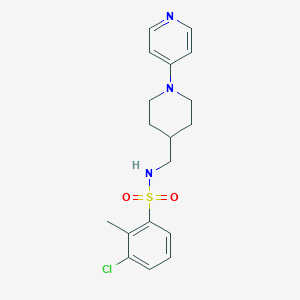
![1-(9H-carbazol-9-yl)-3-[(3,5-dimethylphenyl)amino]propan-2-ol](/img/structure/B2411001.png)
![N-[(1-Cyclopentyl-5-cyclopropylpyrazol-3-YL)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2411002.png)